4-Chloro-7-methoxyisoquinoline
CAS No.:
Cat. No.: VC18313247
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 4-chloro-7-methoxyisoquinoline |
| Standard InChI | InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 |
| Standard InChI Key | BSCSOLYITJXLKV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=CN=CC(=C2C=C1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Chloro-7-methoxyisoquinoline belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. Key structural attributes include:
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Molecular Formula: .
The methoxy group at position 4 enhances electron density, while the chlorine at position 7 introduces steric and electronic effects critical for intermolecular interactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 332.99°C (predicted) | |
| Density | 1.268 g/cm³ | |
| LogP (Partition Coefficient) | 2.89 | |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-chloro-7-methoxyisoquinoline typically involves halogenation and methoxylation steps. A common method adapted from analogous isoquinoline derivatives includes:
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Halogenation: 7-Methoxyisoquinoline is treated with phosphorus oxychloride () under reflux to introduce the chlorine substituent .
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Purification: The crude product is neutralized with ammonium hydroxide and recrystallized to yield high-purity 4-chloro-7-methoxyisoquinoline .
Alternative routes employ Suzuki–Miyaura coupling for functionalization, though these methods are less cost-effective for industrial-scale production.
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 7-Methoxyisoquinolin-4-ol | 110°C | 88% | ||
| 4-Chloroisoquinoline | Methanol, Pd catalyst | 120°C | 75% |
Biological Activity and Mechanisms
Table 3: Cytotoxicity of Analogous Compounds
| Compound | Cell Line | (µM) | Mechanism |
|---|---|---|---|
| 7-Chloroquinoline hydrazone | MCF-7 | 0.20 | ROS generation |
| 4-Aminoquinoline | MDA-MB-468 | 0.26 | PARP inhibition |
Applications in Drug Discovery
Intermediate for Antineoplastic Agents
4-Chloro-7-methoxyisoquinoline serves as a precursor for kinase inhibitors and PARP inhibitors. For instance:
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Lenvatinib Derivatives: Carboxamide analogs of this compound are key intermediates in synthesizing lenvatinib, a tyrosine kinase inhibitor used in thyroid cancer therapy .
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Antimicrobial Scaffolds: Halogenation enhances binding to bacterial efflux pumps, reversing drug resistance in Pseudomonas aeruginosa .
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